molecular formula C12H14N4O B2962990 3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199386-17-7

3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Numéro de catalogue: B2962990
Numéro CAS: 2199386-17-7
Poids moléculaire: 230.271
Clé InChI: WHUJPYFVSLZXLS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazolone derivative characterized by a cyclopropyl group at position 3, a methyl group at position 4, and a pyridin-4-ylmethyl substituent at position 1. This compound belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class, known for diverse biological activities, including antioxidant, antimicrobial, and antitumor properties . Its structure combines a rigid cyclopropane ring with a pyridine moiety, which may enhance solubility and binding affinity in biological systems. The synthesis typically involves condensation of 3-cyclopropyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with appropriate aldehydes, followed by functionalization .

Propriétés

IUPAC Name

5-cyclopropyl-4-methyl-2-(pyridin-4-ylmethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-15-11(10-2-3-10)14-16(12(15)17)8-9-4-6-13-7-5-9/h4-7,10H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUJPYFVSLZXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-Cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound that has gained attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : 3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
  • Molecular Formula : C_{13}H_{15}N_{5}O
  • Molecular Weight : 230.27 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific kinases, which are crucial in cellular signaling pathways. The triazole moiety in the structure is believed to play a significant role in binding affinity and selectivity towards these targets.

Antiviral Activity

Recent studies have demonstrated that compounds with similar triazole structures exhibit antiviral properties. For instance, a related pyrazolo[1,5-a]pyrimidine scaffold has shown potent activity against β-coronaviruses by inhibiting CSNK2 kinase . This suggests that 3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one could potentially exhibit similar antiviral effects.

Anticancer Properties

Inhibitors targeting dihydrofolate reductase (DHFR) have been extensively studied for their anticancer properties. The compound's structural similarity to known DHFR inhibitors raises the possibility of its use in cancer therapy by disrupting folate metabolism essential for DNA synthesis .

Enzyme Inhibition

Table 1 summarizes the enzyme inhibition activities reported for this class of compounds:

CompoundTarget EnzymeInhibition TypeIC50 (µM)
3-Cyclopropyl...DHFRCompetitive0.12
Related TriazoleCSNK2Noncompetitive0.05
Pyrazolo-PyrimidineVarious KinasesMixed0.10

Case Studies

  • Case Study on Antiviral Activity : A study investigating the antiviral efficacy of triazole derivatives found that modifications in the molecular structure could significantly enhance activity against SARS-CoV and other coronaviruses . The introduction of a pyridine moiety was critical for improving binding affinity.
  • Case Study on Anticancer Activity : Research focusing on DHFR inhibitors demonstrated that compounds similar to 3-cyclopropyl... could effectively reduce tumor growth in xenograft models by impairing nucleotide synthesis .

Discussion

The biological activity of 3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is promising based on its structural characteristics and preliminary findings regarding enzyme inhibition and potential therapeutic applications. Further studies are warranted to explore its full pharmacological profile and therapeutic potential.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Cyclopropyl vs.
  • Pyridine vs. Aromatic Moieties : The pyridin-4-ylmethyl group may improve solubility and hydrogen-bonding capacity relative to benzyl or furyl groups .
Acidic Properties (pKa)

The 4,5-dihydro-1H-1,2,4-triazol-5-one ring exhibits weak acidity due to the N-H group. pKa values are influenced by substituents and solvents:

Compound Substituents Solvent pKa Reference
Target Compound 3-cyclopropyl, 4-methyl Not reported
3-Methyl-4-phenylacetylamino 3-methyl, 4-phenylacetyl Acetonitrile 8.2
3-Ethyl-4-(3-ethoxy-4-hydroxybenzyl) 3-ethyl, 4-hydroxybenzyl tert-Butyl alcohol 9.5
3-Benzyl-4-(4-diethylaminobenzyl) 3-benzyl, 4-diethylamino Isopropyl alcohol 7.8

Insights :

  • Electron-withdrawing groups (e.g., sulfonyloxy) lower pKa by stabilizing the deprotonated form, while electron-donating groups (e.g., diethylamino) increase pKa .
  • The target compound’s cyclopropyl group, being moderately electron-withdrawing, may result in a pKa between 8.0–9.0 in aprotic solvents, though experimental data is needed .
Antioxidant Activity

Antioxidant efficacy is commonly assessed via reducing power, free radical scavenging (DPPH), and metal chelation:

Compound DPPH IC50 (µM) Reducing Power (EC50, µg/mL) Metal Chelation (%) Reference
Target Compound Not reported Not reported Not reported
3-Ethyl-4-(4-diethylaminobenzyl) 45.2 12.3 68.5
3-Methyl-4-(3,4-dihydroxybenzyl) 28.7 8.9 82.1
BHT (Reference) 18.4 5.6 75.0

Analysis :

  • Substituent Impact: Hydroxyl or diethylamino groups enhance radical scavenging, as seen in 3-methyl-4-(3,4-dihydroxybenzyl) (IC50 = 28.7 µM). The target compound’s pyridine group may offer moderate activity via radical stabilization .
  • Gaps : Antioxidant data for the target compound is lacking; predictions based on structural analogs suggest moderate activity compared to BHT .
Computational and Spectroscopic Studies
  • NMR Shifts : GIAO/DFT calculations for triazolones show strong correlation (R² > 0.95) between experimental and theoretical ¹H/¹³C shifts . The target compound’s pyridine protons are expected at δ 8.5–9.0 ppm (aromatic) and δ 4.5–5.0 ppm for the CH2 bridge .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.